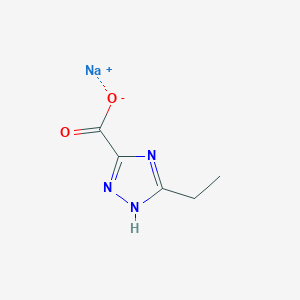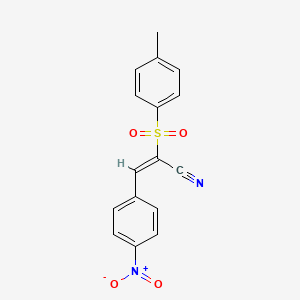
sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate is a heterocyclic compound with a unique structure containing a 1,2,4-triazole ring. It belongs to the class of 1,2,4-triazole-containing scaffolds, which have significant pharmacological importance. These compounds find applications in drug discovery studies, targeting cancer cells, microbes, and various diseases within the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing compounds, including sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate, has been a subject of interest. Researchers have explored various strategies for accessing these privileged scaffolds. Notably, 3-amino-1,2,4-triazole serves as a key building block in these synthetic pathways. Methods reported in the literature provide multistep routes to synthesize a wide range of 1,2,4-triazoles .
Molecular Structure Analysis
The molecular structure of sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate consists of a 1,2,4-triazole ring fused with a carboxylate group. The sodium ion (Na⁺) is associated with the carboxylate moiety. The arrangement of atoms and bonds within the triazole ring influences its biological activity and interactions with receptors .
Chemical Reactions Analysis
Sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate can participate in various chemical reactions. These reactions may involve nucleophilic substitutions, cyclizations, and modifications of the triazole ring. Investigating its reactivity and compatibility with other functional groups is essential for designing synthetic routes and derivatives .
Applications De Recherche Scientifique
1. Inhibition of Bacterial β-Lactamase
Sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate derivatives have been identified as potent inhibitors of bacterial β-lactamases. These compounds are particularly effective against a variety of 5-membered heteroaromatic derivatives. They have been shown to enhance the effectiveness of antibiotics like amoxicillin, surpassing other known inhibitors such as clavulanic acid, sulbactam, or tazobactam in some cases (Bennett et al., 1991).
2. Synthesis of Energetic Compounds
This chemical compound plays a role in the synthesis of nitrogen-rich energetic compounds. For instance, its sodium complex has been used in the synthesis of new compounds characterized by high thermal stability and significant potential in energetic materials applications (Qin et al., 2016).
3. Creation of Heterocyclic Derivatives
The compound is instrumental in the synthesis of various heterocyclic derivatives. These derivatives have shown potential in different fields, including medicinal chemistry, where they can be used as precursors for biologically active substances (Cheng et al., 2016).
4. Development of Functionalized Energetic Triazole Derivatives
Sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate is crucial in the development of functionalized energetic triazole derivatives. These derivatives have applications in creating biosensor detection devices (Klapötke et al., 2012).
5. Antimicrobial Applications
Derivatives of this compound have been synthesized and tested for their antimicrobial activity. They have shown potential as effective antimicrobial agents and could be used as surface-active agents (El-Sayed, 2006).
6. Synthesis of Semisynthetic Penicillins
It has been used in the synthesis of new semisynthetic penicillins. These penicillins contain a unique structure combining the β-lactam ring with the 1,2,4-triazole nucleus, contributing to significant antibacterial effects (Cheptea et al., 2023).
7. Supramolecular Interactions in Chemistry
The compound is part of research in supramolecular and coordination chemistry, particularly in understanding the interactions of 1,2,3-triazoles. These interactions are crucial in applications such as catalysis and photochemistry (Schulze & Schubert, 2014).
8. Antitumor Activity
Derivatives of sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate have been synthesized and tested for their antitumor activity, showing cytotoxic effects against certain cancer cell lines (Franchetti et al., 1990).
Mécanisme D'action
Target of Action
Sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate, like other 1,2,4-triazole derivatives, has been found to exhibit diverse biological activities . , and receptors in the brain.
Mode of Action
It’s known that the nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450, and phenyl moieties can have a key interaction in the active site of the enzyme . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
1,2,4-triazole derivatives have been associated with various pathways, including anti-microbial, anti-proliferative, sedative, anti-convulsant, and anti-inflammatory actions .
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Other triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties .
Action Environment
The action of Sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate can be influenced by various environmental factors. For instance, 1,2,3-triazole has strong stability for thermal and acid conditions; otherwise, it is insensitive to redox, hydrolysis, and enzymatic hydrolase . This suggests that Sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate might exhibit similar environmental stability.
Propriétés
IUPAC Name |
sodium;5-ethyl-1H-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.Na/c1-2-3-6-4(5(9)10)8-7-3;/h2H2,1H3,(H,9,10)(H,6,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZUREOPVMGEPP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N3NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-azepan-1-yl-1-butyl-3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B2964301.png)



![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2964306.png)
![2-(Aminomethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2964307.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide](/img/structure/B2964312.png)
![3-(2,4-dimethoxyphenyl)-5-(m-tolyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2964313.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2964316.png)


